molecular formula C15H10O2S B3302654 5-Hydroxy-2-phenyl-4H-thiochromen-4-one CAS No. 91827-18-8

5-Hydroxy-2-phenyl-4H-thiochromen-4-one

Cat. No.: B3302654
CAS No.: 91827-18-8
M. Wt: 254.31 g/mol
InChI Key: ZXQWYAPWKRHDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-phenyl-4H-thiochromen-4-one is a compound belonging to the class of thiochromenones, which are sulfur-containing heterocycles. This compound is known for its potential biological activities and has been studied for its effects on various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-phenyl-4H-thiochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, followed by cyclization to form the thiochromenone core . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-phenyl-4H-thiochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or thiols .

Mechanism of Action

The mechanism by which 5-Hydroxy-2-phenyl-4H-thiochromen-4-one exerts its effects involves targeting specific molecular pathways. For instance, it disrupts the pluripotency of human embryonic stem cells by targeting HSPA8/HSC70 and affecting its binding to Oct4 . This inhibition of ATPase activity is a key aspect of its biological activity.

Properties

IUPAC Name

5-hydroxy-2-phenylthiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQWYAPWKRHDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-phenyl-4H-thiochromen-4-one
Reactant of Route 2
5-Hydroxy-2-phenyl-4H-thiochromen-4-one
Reactant of Route 3
5-Hydroxy-2-phenyl-4H-thiochromen-4-one
Reactant of Route 4
5-Hydroxy-2-phenyl-4H-thiochromen-4-one
Reactant of Route 5
5-Hydroxy-2-phenyl-4H-thiochromen-4-one
Reactant of Route 6
5-Hydroxy-2-phenyl-4H-thiochromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.